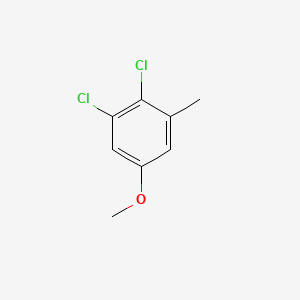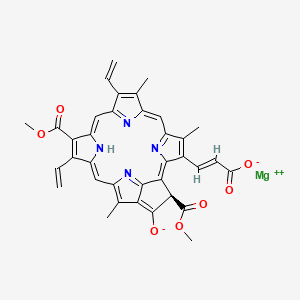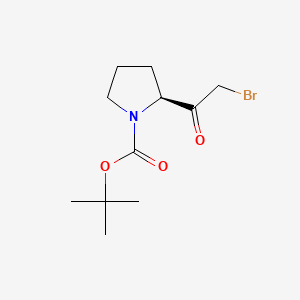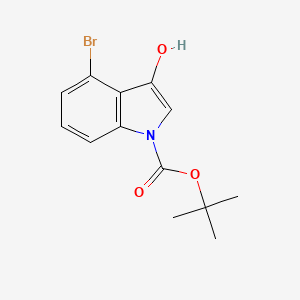
N-Ethyl-1-(4-methoxyphenyl)cyclohexanamine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, 4-MeO-N-ethylketamine hydrochloride was synthesized from cyclopentylmagnesium bromide, which was reacted with 4-methoxybenzonitrile to form 4-methoxyphenyl cyclopentyl methanone, which was then brominated alpha to the ketone .Scientific Research Applications
Analytical Reference Standard
4-Meo pce hydrochloride is used as an analytical reference standard . It is categorized as an arylcyclohexylamine and is used in research and forensic applications .
Forensic Chemistry & Toxicology
This compound is used in the field of forensic chemistry and toxicology . It is used to study the effects and impacts of various substances, especially those categorized as drugs of abuse .
Mass Spectrometry
4-Meo pce hydrochloride is used in mass spectrometry . This technique is used to determine the masses within a sample. It is used in many different fields and is often used to identify unknown compounds and quantify known compounds .
Hallucinogen Research
4-Meo pce hydrochloride is classified as a novel hallucinogen . It is used in research to study the effects of hallucinogens, which have been reported to cause effects similar to ketamine and phencyclidine (PCP) .
Toxicology Cases
MeO-PCE, a compound similar to 4-Meo pce hydrochloride, has been identified in at least one toxicology case since September 2020 . This suggests that 4-Meo pce hydrochloride could potentially be used in similar cases to understand the effects and impacts of such substances .
Cement Paste Research
In a different context, a compound named PCE, which is structurally similar to 4-Meo pce hydrochloride, is used in the study of cement paste . The study investigated the effects of different PCE types and concentrations on the surface tension, fluidity, and ζ potential of cement paste .
Mechanism of Action
Target of Action
The primary target of 4-Methoxy pce hydrochloride is the NMDA receptor , a type of glutamate receptor . This compound has a lower affinity for the NMDA receptor than PCP, but a higher affinity than ketamine . It also interacts with other targets such as the norepinephrine transporter, the serotonin transporter, and the σ1 and σ2 receptors .
Mode of Action
4-Methoxy pce hydrochloride interacts with its targets by binding to them, thereby altering their function . For instance, it binds to the NMDA receptor and acts as an antagonist, inhibiting the receptor’s activity . This interaction with the NMDA receptor is thought to be responsible for the compound’s dissociative effects .
Biochemical Pathways
The action of 4-Methoxy pce hydrochloride affects the mesolimbic dopamine pathway . This pathway is involved in reward and reinforcement, and its activation is associated with rewarding and reinforcing effects . The compound also alters the levels of various proteins in the ventral tegmental area and nucleus accumbens, including tyrosine hydroxylase, DRD1, DRD2, and dopamine . Additionally, it affects the levels of phosphorylated cyclic-AMP response element-binding (p-CREB) protein, deltaFosB, and brain-derived neurotrophic factor (BDNF) in the nucleus accumbens .
Pharmacokinetics
The compound’s bioavailability is likely influenced by its interactions with various transporters, including the norepinephrine and serotonin transporters .
Result of Action
The molecular and cellular effects of 4-Methoxy pce hydrochloride’s action include changes in the levels of various proteins and neurotransmitters, as well as alterations in brain wave activity . These changes are associated with the compound’s rewarding and reinforcing effects, as well as its psychotomimetic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Methoxy pce hydrochloride. It is worth noting that the compound’s effects can vary substantially between individuals, which may be due in part to individual differences in metabolism, genetic factors, and other environmental influences .
properties
IUPAC Name |
N-ethyl-1-(4-methoxyphenyl)cyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-3-16-15(11-5-4-6-12-15)13-7-9-14(17-2)10-8-13;/h7-10,16H,3-6,11-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAQMARZSKCSBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1(CCCCC1)C2=CC=C(C=C2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801346150 | |
| Record name | N-Ethyl-1-(4-methoxyphenyl)cyclohexanamine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801346150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-1-(4-methoxyphenyl)cyclohexanamine hydrochloride | |
CAS RN |
1933-15-9 | |
| Record name | 4-Methoxy pce hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001933159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Ethyl-1-(4-methoxyphenyl)cyclohexanamine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801346150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-METHOXY PCE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UPK3MC33H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B599782.png)
![(4'-Butyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B599783.png)






![Tetrazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B599794.png)